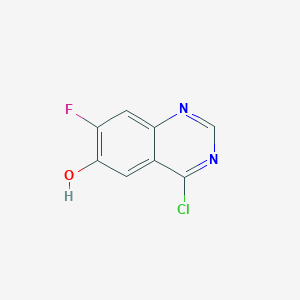

4-Chloro-7-fluoroquinazolin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-fluoroquinazolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O/c9-8-4-1-7(13)5(10)2-6(4)11-3-12-8/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAJYMJJKHATOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)F)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379203-47-0 | |

| Record name | 4-chloro-7-fluoroquinazolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Chloro 7 Fluoroquinazolin 6 Ol and Analogous Structures

Comprehensive Synthetic Routes to 4-Chloro-7-fluoroquinazolin-6-ol

The synthesis of this compound is a multi-step process that begins with the construction of a substituted quinazoline (B50416) core, followed by specific functional group interconversions to arrive at the target molecule. A common and practical approach involves the synthesis of a 6-nitro analogue, which then serves as a precursor to the final 6-hydroxy product.

Exploration of Precursor Synthesis Pathways (e.g., from 7-fluoro-4-hydroxy quinazoline, 7-fluoroquinazoline-2,4-diol)

The construction of the quinazoline ring system is the foundational stage of the synthesis. Various precursors can be employed, with the choice often dictated by the availability of starting materials and the desired substitution pattern.

One primary pathway begins with 2-amino-4-fluorobenzoic acid . This starting material can be reacted with formamidine (B1211174) acetate (B1210297) in a solvent such as ethylene (B1197577) glycol monomethyl ether under reflux conditions to yield 7-fluoro-4-hydroxy quinazoline google.com. This reaction builds the core heterocyclic structure in a single, efficient step.

An alternative precursor, 7-fluoroquinazoline-2,4-diol , can also be synthesized from 2-amino-4-fluoro benzoic acid, typically by reacting it with urea. This method provides a quinazoline core with hydroxyl groups at both the C-2 and C-4 positions, which would require subsequent selective transformations.

The following table summarizes these initial precursor synthesis pathways.

| Starting Material | Reagent(s) | Product | Key Transformation |

| 2-Amino-4-fluorobenzoic acid | Formamidine Acetate, Ethylene Glycol Monomethyl Ether | 7-Fluoro-4-hydroxy quinazoline | Cyclization |

| 2-Amino-4-fluorobenzoic acid | Urea | 7-Fluoroquinazoline-2,4-diol | Cyclization |

Specific Chemical Transformations for Chlorination and Hydroxylation of the Quinazoline Core

With the core precursor, 7-fluoro-4-hydroxy quinazoline, in hand, the next steps involve introducing the required functional groups at the C-4 and C-6 positions.

Chlorination: The hydroxyl group at the C-4 position is then converted to a chloro group. This is a crucial step as the 4-chloro group is an excellent leaving group, enabling subsequent derivatization via nucleophilic aromatic substitution. This transformation is commonly carried out using a chlorinating agent like thionyl chloride (sulfoxide chloride) or phosphorus oxychloride, converting 7-fluoro-6-nitro-4-hydroxy quinazoline into 4-chloro-7-fluoro-6-nitro quinazoline google.com.

Reduction of the Nitro Group: To obtain the final target, the 6-nitro group must be converted into a 6-hydroxy group. This is typically a two-step process. First, the nitro group is reduced to an amino group (–NH2). A variety of reducing agents can be used for this purpose, including catalytic hydrogenation (e.g., H2 with catalysts like Palladium on carbon or Raney Nickel) or chemical reducing agents like iron or tin(II) chloride in acidic media wikipedia.orgcommonorganicchemistry.com. These methods are generally effective for the chemoselective reduction of aromatic nitro groups wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org.

Conversion of the Amino Group to a Hydroxyl Group: The resulting 6-amino-4-chloro-7-fluoroquinazoline can then be converted to the 6-hydroxy derivative. A standard method for this transformation is through a diazotization reaction, followed by hydrolysis. The amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt organic-chemistry.org. Gently heating this diazonium salt in an aqueous solution replaces the diazonium group with a hydroxyl group, yielding the final product, This compound .

Academic Approaches to Optimizing Reaction Efficiency and Product Purity

Throughout the synthetic sequence, considerable effort is directed toward maximizing yield and ensuring high purity. Academic and industrial research has focused on several aspects of optimization.

For the initial synthesis of 7-fluoro-4-hydroxy quinazoline, the choice of solvent and reaction conditions is critical to drive the cyclization to completion and simplify product isolation google.com. During the nitration step, controlling the temperature and the ratio of acids is essential to prevent over-nitration and other side reactions. A significant challenge noted in the literature is the formation of isomers during nitration google.com. To enhance the purity of the 7-fluoro-6-nitro-4-hydroxy quinazoline intermediate, specific purification techniques are employed, such as repetitive washing with solvents like methanol (B129727) to remove unwanted isomers google.com.

Advanced Derivatization Methodologies for Structural Diversification

The this compound scaffold is a versatile platform for creating a diverse library of compounds. The strategic placement of functional groups allows for selective modification at multiple positions on the quinazoline ring.

Targeted Introduction of Functional Groups at Key Positions (e.g., C-2, C-4, C-6, C-7)

The reactivity of the quinazoline ring allows for targeted modifications at several key carbon positions, enabling the exploration of structure-activity relationships.

Position C-4: The chloro group at the C-4 position is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles. For example, various substituted amines can be introduced at this position, a common strategy in the development of kinase inhibitors nih.govnih.gov.

Position C-2: The C-2 position can also be functionalized. For instance, the introduction of methyl, amine, or thiol groups at this position has been shown to be important for the biological activities of certain quinazolinone derivatives nih.gov.

Position C-6: The hydroxyl group at the C-6 position of the target molecule offers another site for derivatization. It can be alkylated to form ethers or acylated to form esters, allowing for fine-tuning of properties like solubility and lipophilicity.

Position C-7: While the fluoro group at C-7 is generally less reactive towards nucleophilic substitution than the C-4 chloro group, it significantly influences the electronic properties of the ring and can be a site for modification under specific conditions. It also plays a role in modulating the bioactivity of the final compounds.

The following table illustrates potential derivatization reactions at these key positions.

| Position | Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

| C-4 | Chloro | Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted Amino, Ether, Thioether |

| C-2 | Hydrogen/Other | Various | Varies | Aryl, Alkyl, Amino, Thiol |

| C-6 | Hydroxyl | Etherification/Esterification | Alkyl halides, Acyl chlorides | Ether, Ester |

| C-7 | Fluoro | Nucleophilic Substitution (harsher conditions) | Amines | Substituted Amino |

Application of Molecular Hybridization Techniques for Synergistic Bioactivity Enhancement

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule rsc.orgnih.govnih.gov. The resulting hybrid compound may exhibit enhanced potency, a broader spectrum of activity, or a novel mechanism of action compared to the individual components eurekaselect.com.

The quinazoline scaffold is an ideal backbone for this approach nih.govnih.gov. By utilizing the reactive handles on the this compound core, it can be linked to other biologically active heterocyclic systems such as triazoles, chalcones, or thiazolidinones rsc.orgnih.goveurekaselect.com. For example, the C-4 position can serve as an anchor point to connect a second pharmacophore via a linker. This strategy aims to create multifunctional molecules that can interact with multiple biological targets simultaneously, which is a promising approach for treating complex diseases rsc.orgnih.gov. The goal is to achieve a synergistic effect where the combined activity of the hybrid molecule is greater than the sum of its parts rsc.org.

Investigation of Nucleophilic Aromatic Substitution Reactions on the Quinazoline Core

The quinazoline ring system, particularly when substituted with leaving groups like chlorine at the C4 position, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the synthesis of a diverse array of quinazoline derivatives. The SNAr mechanism on a 4-chloroquinazoline (B184009) core is facilitated by the electron-withdrawing nature of the pyrimidine (B1678525) ring, which stabilizes the intermediate formed during the reaction. youtube.com

The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. youtube.com The aromaticity of the quinazoline ring is temporarily disrupted in this stage. The presence of electron-withdrawing groups on the ring can further stabilize this intermediate. youtube.comlibretexts.org In the subsequent step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Studies on 2,4-dichloroquinazoline (B46505) precursors have shown that nucleophilic attack preferentially occurs at the C4 position. nih.gov This regioselectivity is attributed to the higher positive charge and larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov This inherent reactivity allows for the selective introduction of various nucleophiles, such as anilines, hydrazines, and aliphatic amines, at the 4-position to generate diverse molecular scaffolds. nih.govresearchgate.net For this compound, the chlorine at the C4 position is the primary site for SNAr, enabling the introduction of a wide range of substituents to explore structure-activity relationships.

Rigorous Characterization Protocols for Structural Elucidation of Novel Compounds

The structural confirmation of newly synthesized compounds, including derivatives of this compound, is a critical step that relies on a combination of modern analytical techniques. These methods provide unambiguous evidence of the molecular structure, purity, and integrity of the target molecules.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinazoline derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. researchgate.net

In ¹H NMR spectra of quinazoline compounds, protons on the aromatic rings typically appear as multiplets in the downfield region. researchgate.netresearchgate.net The chemical shifts and coupling constants (J-values) of these protons provide crucial information about their substitution pattern and spatial relationships. For instance, the protons of a methyl group attached to the quinazolin-4-one ring have been observed as a singlet in the range of 1.27-1.33 ppm. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. researchgate.net The chemical shifts of carbon atoms are indicative of their chemical environment, allowing for the identification of carbonyl carbons, aromatic carbons, and aliphatic carbons within the molecule. researchgate.netnih.gov Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to correlate proton and carbon signals, facilitating unambiguous assignments. mdpi.com

Table 1: Representative NMR Data for Quinazoline Derivatives

| Nucleus | Type of Atom | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons | 7.0 - 9.0 |

| ¹H | Aliphatic Protons (e.g., CH₃) | 1.2 - 2.5 |

| ¹³C | Carbonyl Carbon (C=O) | 160 - 180 |

| ¹³C | Aromatic Carbons | 110 - 160 |

| ¹³C | Aliphatic Carbons | 10 - 40 |

Note: Chemical shifts are dependent on the specific solvent and substitution pattern of the quinazoline derivative. nih.govnih.gov

Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition and molecular formula. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the analyte. nih.govsoton.ac.uk

HRMS provides mass measurements with high accuracy (typically to within 5 ppm), enabling the differentiation between compounds with the same nominal mass but different elemental compositions. This level of precision is crucial for confirming the identity of newly synthesized quinazoline derivatives and ensuring that the desired chemical transformation has occurred. nih.gov Tandem mass spectrometry (MS/MS) can further be used to study the fragmentation patterns of protonated quinazolines, which provides additional structural information and helps in the characterization of unknown impurities or metabolites. soton.ac.uk

Spectroscopic Techniques (e.g., Infrared, ¹⁹F NMR) for Functional Group Identification

In addition to NMR and mass spectrometry, other spectroscopic techniques are vital for functional group identification.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibration frequencies. For quinazoline derivatives, IR spectra can confirm the presence of C=O (carbonyl), N-H, C-N, and C-H bonds, as well as vibrations associated with the aromatic ring system. researchgate.net

¹⁹F NMR Spectroscopy: For fluorinated compounds like this compound, ¹⁹F NMR is a particularly informative technique. thermofisher.com Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making it highly amenable to NMR analysis. biophysics.org The key advantages of ¹⁹F NMR include:

Wide Chemical Shift Range: ¹⁹F chemical shifts span a much broader range than ¹H shifts, which minimizes signal overlap and simplifies spectral interpretation. thermofisher.comhuji.ac.il

High Sensitivity: The fluorine nucleus is highly sensitive to its electronic environment, causing chemical shifts to be very responsive to subtle changes in molecular structure. biophysics.org

Coupling Information: Spin-spin coupling between fluorine and nearby protons (¹H-¹⁹F) or other fluorine nuclei (¹⁹F-¹⁹F) provides valuable information about the connectivity of atoms within the molecule. thermofisher.com

This technique is essential for confirming the presence and position of fluorine atoms on the quinazoline scaffold. nih.gov

Chromatographic Methods (e.g., HPLC) for Purity Assessment in Academic Research

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the purity of synthesized compounds. tandfonline.com In the context of academic research on quinazoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov

In a typical RP-HPLC setup, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18), and a polar mobile phase is used for elution. tandfonline.com The purity of the compound is determined by analyzing the resulting chromatogram. A pure compound will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates the presence of impurities, starting materials, or byproducts. tandfonline.comresearchgate.net The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment, often expressed as a percentage. nih.gov HPLC methods are validated to ensure their accuracy and reproducibility for the analysis of new chemical entities. tandfonline.com

Biological Activity and Underlying Molecular Mechanisms of 4 Chloro 7 Fluoroquinazolin 6 Ol and Its Derivatives: an in Vitro Perspective

In Vitro Anti-Proliferative and Cytotoxic Activities in Cultured Cancer Cell Lines

The effectiveness of potential anticancer agents is initially assessed by their ability to inhibit the growth and proliferation of cancer cells in a laboratory setting. Derivatives of the 4-chloro-7-fluoroquinazoline-6-ol scaffold have been evaluated against various human cancer cell lines, showing a spectrum of cytotoxic and anti-proliferative activities.

Derivatives based on the quinazoline (B50416) and related quinoline (B57606) structures have demonstrated significant anti-proliferative effects across a wide array of human cancer cell lines. For instance, a series of 4-anilinoquinazoline (B1210976) analogues were evaluated for their anticancer efficacy in human colorectal cancer (CRC) cell lines. One derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), was particularly effective against HCT116, HT29, and SW620 CRC cells, with IC50 values of 8.50 µM, 5.80 µM, and 6.15 µM, respectively. mdpi.com This indicates a potent growth-inhibitory effect on these colon cancer cells.

Similarly, other studies have highlighted the broad-spectrum activity of related compounds. Lipophilic fluoroquinolone-based scaffolds, which share structural similarities, also exhibited substantial anti-proliferative activity against a panel of cancer cells, including HT29 and HCT116. nih.govwaocp.org Furthermore, novel 7-chloroquinolinehydrazones, another class of related heterocyclic compounds, showed potent cytotoxic activity against cell lines from nine different tumor types, including non-small cell lung, colon, and breast cancers. nih.gov The evaluation of various quinazoline derivatives has consistently shown significant anti-proliferative effects against lung and breast cancer cell lines, establishing them as promising lead compounds for cancer therapy.

Table 1: In Vitro Anti-proliferative Activity of Selected Quinazoline Derivatives

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116 | Colorectal | 8.50 ± 2.53 | mdpi.com |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HT29 | Colorectal | 5.80 ± 0.92 | mdpi.com |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 | Colorectal | 6.15 ± 0.37 | mdpi.com |

| Reduced FQ 4b | HCT116 | Colorectal | 0.84 | nih.gov |

| Reduced FQ 4b | HT29 | Colorectal | 1.6 | nih.govwaocp.org |

| 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | MCF-7 | Breast | 0.34 | researchgate.net |

To understand how these compounds inhibit cancer cell growth, researchers have investigated their effects on fundamental cellular processes. The primary mechanisms identified for quinazoline derivatives include the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with the cellular skeleton.

Apoptosis Induction: Apoptosis is a critical mechanism by which many chemotherapeutic agents eliminate cancer cells. mdpi.com Studies have shown that quinazoline derivatives are potent inducers of apoptosis. For example, the compound DW-8 was found to trigger the intrinsic apoptotic pathway in SW620 colon cancer cells. mdpi.com This was evidenced by the activation of caspase-9, the initiator caspase in this pathway, as well as the executioner caspases-3 and -7. mdpi.com A related compound, 7-Fluoro-6-nitroquinazolin-4(3H)-one, has also been shown to induce apoptosis by activating caspase-3/7. This activation leads to a cascade of events culminating in cell death.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that allows cells to replicate. Cancer is often characterized by dysregulation of this cycle. mdpi.com Quinazoline derivatives have been found to interfere with this process, causing cell cycle arrest. The derivative DW-8 was observed to cause cell cycle arrest in the G2 phase in SW620 cells. mdpi.com Similarly, other quinazolinone compounds have been reported to induce arrest at the G2/M phase of the cell cycle in MCF-7 and Burkitt lymphoma cells. researchgate.net This arrest prevents cancer cells from proceeding to mitosis and dividing, thereby halting proliferation.

Microtubule Disruption: Microtubules are dynamic protein filaments that are essential for cell division, structure, and transport. Their disruption is a validated anticancer strategy. Some quinazolinone derivatives have been shown to exert their effects through this mechanism. One study demonstrated that a related compound induces G2/M arrest in MCF-7 cells by causing tubulin depolymerization, effectively disrupting the microtubule network. Another 2-styrylquinazolinone derivative was also found to disrupt the cellular microtubule system of MCF-7 cells, consistent with its inhibitory effect on tubulin assembly. researchgate.net

Comprehensive Kinase Inhibitory Profiles

Kinases are enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers. The quinazoline scaffold is a well-established framework for designing potent kinase inhibitors.

The Epidermal Growth Factor Receptor (EGFR) is a key driver in many cancers, including non-small cell lung cancer (NSCLC). sci-hub.st While first-generation EGFR inhibitors can be effective, resistance often develops, most commonly through a secondary "gatekeeper" mutation, T790M. sci-hub.st Consequently, there is a significant effort to develop inhibitors that can overcome this resistance.

Derivatives of the quinazoline scaffold have been synthesized as highly potent EGFR inhibitors. sci-hub.st Some of these novel compounds show strong inhibitory activity against not only the wild-type EGFR but also against clinically relevant mutant forms. For instance, one derivative, compound 1a (N-Hydroxy-4-[(3-chloro-4-fluorophenyl) amino]-6-(1,2,3-triazol-1-yl)methylquinazoline-7-carboxamide), demonstrated potent inhibition of wild-type EGFR, EGFR L858R, and the resistant EGFR L858R/T790M mutant with IC50 values of 0.35 nM, 0.88 nM, and 1.8 nM, respectively. tandfonline.com Another derivative, compound 6g, also showed potent inhibitory activity against wild-type EGFR with an IC50 of 5 nM. sci-hub.st This demonstrates the potential of this chemical class to address acquired resistance to EGFR-targeted therapies.

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the ErbB family of receptor tyrosine kinases that is overexpressed in several cancers, most notably in a subset of breast cancers. nih.gov Many quinazoline-based compounds have been developed as dual inhibitors, targeting both EGFR and HER2. nih.govbwise.kr This dual-targeting approach can provide a broader spectrum of activity.

Lapatinib (B449), an FDA-approved dual EGFR/HER2 inhibitor, features a 4-anilinoquinazoline core, highlighting the suitability of this scaffold for HER2 inhibition. nih.govnih.gov Novel lapatinib derivatives have been developed and screened for their dual inhibitory activity. One such derivative, compound 6j, exhibited potent inhibition of both EGFR and HER2, with IC50 values of 1.8 nM and 87.8 nM, respectively. nih.gov This compound was found to be 6-fold more potent than lapatinib against EGFR, identifying it as a highly effective dual inhibitor worthy of further investigation. nih.gov

Table 2: In Vitro Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Kinase Target | IC50 Value (nM) | Source |

|---|---|---|---|

| Compound 1a | EGFR (wild-type) | 0.35 | tandfonline.com |

| Compound 1a | EGFR (L858R) | 0.88 | tandfonline.com |

| Compound 1a | EGFR (L858R/T790M) | 1.8 | tandfonline.com |

| Compound 6g | EGFR (wild-type) | 5 | sci-hub.st |

| Compound 6j | EGFR | 1.8 | nih.gov |

| Compound 6j | HER2 | 87.8 | nih.gov |

| Compound 9f | EGFR | 2.3 | researchgate.net |

| Compound 9f | HER2 | 234 | researchgate.net |

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival, growth, and proliferation. nih.govscientificarchives.com Its aberrant activation is one of the most common alterations in human cancers and is linked to tumor progression and resistance to therapy. nih.govnih.gov

While direct studies on 4-Chloro-7-fluoroquinazolin-6-ol are limited, related quinoline-containing compounds have been shown to modulate this pathway. For example, chloroquine, a 4-aminoquinoline (B48711) drug, has been reported to exert antitumor effects in part by inhibiting the PI3K/AKT signaling pathway. nih.gov Research indicates that suppression of this pathway is a mechanism of action for various cancer types. nih.gov Given that the PI3K/AKT pathway is a downstream effector of receptor tyrosine kinases like EGFR, it is plausible that EGFR-inhibiting quinazoline derivatives could indirectly modulate PI3K pathway activity. The involvement of this pathway in the action of structurally related compounds suggests that it is a relevant area for further investigation into the complete mechanistic profile of this compound derivatives. amegroups.org

Inhibition of Src and Abl Kinases

Derivatives of the quinazoline scaffold have demonstrated notable inhibitory activity against non-receptor tyrosine kinases, including Src and Abl kinases. semanticscholar.org These kinases are crucial in intracellular signaling pathways that regulate cell growth, proliferation, and differentiation. google.comwikipedia.org

One study detailed the synthesis of a series of styrylquinazolines with a thioaryl moiety at the C4 position and evaluated their biological activity. semanticscholar.org Among the tested compounds, some exhibited significant inhibitory potential against a panel of non-receptor tyrosine kinases. semanticscholar.org For instance, the derivative IS1, which features a 2-methoxystyryl moiety, showed 90.81% inhibition of Abl kinase activity at a concentration of 0.5 µM. semanticscholar.org The IS2 derivative demonstrated a satisfactory inhibitory effect on Src kinase, with 58% inhibition. semanticscholar.org Furthermore, compound IS9 displayed good inhibitory potential against both Lyn (57%) and Src (54%) kinases. semanticscholar.org

In another study, novel dasatinib (B193332) analogues incorporating a 2-methyl piperidine (B6355638) moiety attached to the quinazoline ring were identified as potent dual Src/Abl kinase inhibitors. researchgate.net The evaluation of these compounds was conducted against several human cancer cell lines, and the enzyme inhibitory assay confirmed their potential as dual inhibitors of these kinases. researchgate.net

The following table summarizes the inhibitory activity of selected styrylquinazoline (B1260680) derivatives against Src and Abl kinases. semanticscholar.org

| Compound | Target Kinase | % Inhibition at 0.5 µM |

| IS1 | Abl | 90.81 |

| IS2 | Src | 58 |

| IS9 | Src | 54 |

| IS9 | Lyn (Src family) | 57 |

| IS15 | Fyn (Src family) | 48-60 |

| IS16 | Fyn (Src family) | 48-60 |

Data sourced from a study on styrylquinazoline derivatives. semanticscholar.org

Inhibition of Never in Mitosis A Related Kinase 4 (NEK4)

The Never in Mitosis A (NIMA)-related kinases (NEKs) are a family of serine/threonine kinases that play a role in the regulation of the cell cycle. Overexpression of NEK4 has been observed in lung cancer, where it is suggested to suppress apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), leading to tumor resistance. jetir.org

In a study focused on discovering novel NEK4 inhibitors, researchers performed a structure-activity relationship (SAR) study of spautin-1, which led to the investigation of the quinazoline scaffold. jetir.org As part of this research, 4-Chloro-7-fluoroquinazoline (B93429) was synthesized from 7-Fluoroquinazolin-4-one. jetir.org This highlights the utility of the 4-chloro-7-fluoroquinazoline intermediate in the development of kinase inhibitors. The study aimed to understand how modifications to the quinazoline core affect biological activity, replacing it with other scaffolds like quinoline and isoquinoline (B145761) to determine the importance of the nitrogen atoms for NEK4 inhibition. jetir.org

Dual Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. brieflands.com Quinazoline derivatives have been identified as potent inhibitors of VEGFR-2. researchgate.netbrieflands.com

A series of 2-chloro-4-anilino-quinazoline derivatives were designed and synthesized as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov The research highlighted the significance of a hydrogen bond donor at the para position of the aniline (B41778) moiety for interaction with conserved glutamate (B1630785) and aspartate amino acids in the binding sites of both EGFR and VEGFR-2, which enhances potency. researchgate.netnih.gov One compound, 8o, was found to be approximately 7-fold more potent against VEGFR-2 compared to the prototype compound. nih.gov

Another study focused on arylamide-containing quinazoline derivatives and their VEGFR-2 inhibitory activity. brieflands.com The 4-fluorophenyl analog 6 demonstrated strong anti-VEGFR-2 activity with an IC50 value of 64.8 nM. brieflands.com The presence of a fluoro group at the 3- or 4-position of the phenyl ring was associated with potent anti-VEGFR-2 activity. brieflands.com

In the development of new TAK-285 derivatives, which are EGFR/HER2 inhibitors, the most active dual inhibitor was screened against a panel of cancer-related kinases, including VEGFR2, to assess its selectivity. nih.gov

The table below presents the VEGFR-2 inhibitory activity of selected quinazoline derivatives.

| Compound | Linker | Substitution | IC50 (nM) | % Inhibition |

| 6 | 1,4-aniline | 4-fluorophenyl | 64.8 | 101% |

| 7 | 1,4-aniline | 4-chlorophenyl | 734 | 92.4% |

| 8 | 1,4-aniline | 4-methylphenyl | 372 | 97.9% |

| 32 | N/A | 3-fluorophenyl | 800 | N/A |

| 33 | N/A | 4-fluorophenyl | 570 | N/A |

Data compiled from studies on arylamide-containing quinazolines and other quinazoline derivatives. brieflands.com

Enzyme Modulatory Activities

Inhibition of Cholinesterase Enzymes

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating cholinergic transmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). wikipedia.org Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. wikipedia.orgnih.gov

A series of quinazolin-4(3H)-one derivatives were designed and synthesized as multifunctional agents for Alzheimer's disease, demonstrating inhibitory activity against both AChE and BChE. nih.gov One of the compounds, MR2938, showed promising AChE inhibitory activity with an IC50 value of 5.04 μM. nih.gov

Other research has also explored quinazoline-based compounds as cholinesterase inhibitors. For instance, novel quinazoline-triazole hybrid compounds have been synthesized and evaluated for their potential in treating Alzheimer's disease through acetylcholinesterase inhibition. researchgate.net Similarly, benzimidazole-based thiazole (B1198619) derivatives have been shown to have good inhibitory potential against both AChE and BChE, with IC50 values in the micromolar range. genome.jp

The table below shows the cholinesterase inhibitory activity of a selected quinazolin-4(3H)-one derivative.

| Compound | Target Enzyme | IC50 (µM) |

| MR2938 (B12) | AChE | 5.04 |

Data from a study on quinazolin-4(3H)-one derivatives. nih.gov

Inhibition of Beta-Secretase 1 (BACE-1)

Beta-secretase 1 (BACE-1) is an aspartic protease that plays a rate-limiting role in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govmdpi.com Consequently, BACE-1 is a prime target for the development of disease-modifying therapies. nih.govrsc.org

The development of BACE-1 inhibitors has been challenging, but several classes of compounds have been investigated. nih.gov Among these, quinazoline-based structures have emerged as potential inhibitors. A patent has been filed for quinazoline inhibitors of BACE-1, indicating the interest in this scaffold for targeting the enzyme. google.com

Research has highlighted a quinazolinone-based hydrazone derivative as a new chemical structure with BACE-1 inhibitory activity. Additionally, a derivative of 4-anilinoquinazoline, known as TKM01, has been studied for its potential neuroprotective effects, with BACE-1 being a key enzyme in the Alzheimer's disease pathway it aims to modulate. Although many BACE-1 inhibitors have faced challenges in clinical trials due to side effects or lack of efficacy, the exploration of novel scaffolds like quinazolines continues.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating insulin (B600854) secretion. brieflands.com Inhibition of DPP-4 is an established therapeutic approach for type 2 diabetes mellitus.

The quinazoline scaffold is a key feature in several potent DPP-4 inhibitors. For instance, a study on spiro cyclohexane-1,2'-quinazoline derivatives reported compounds that were significantly more active than the reference drug linagliptin, with IC50 values in the picomolar range (0.0005-0.0089 nM).

Another study focused on the synthesis of novel quinazoline derivatives and used molecular docking to evaluate their potential as DPP-4 inhibitors, showing favorable binding affinities compared to the known inhibitor sitagliptin. brieflands.com Research on quinazolinone-pyrimidine hybrid derivatives also identified compounds with DPP-4 inhibitory activity, with the most potent agent, compound 9e, having an IC50 value of 34.3 ± 3.3 μM.

Interestingly, while some quinazoline-based compounds showed potent DPP-4 inhibition, they were sometimes hampered by short metabolic half-lives. jetir.org This led to the development of fluorinated derivatives to improve metabolic stability, although this sometimes introduced other issues like inhibition of cytochrome P450 enzymes. jetir.org

The table below presents the DPP-4 inhibitory activity of various quinazoline derivatives.

| Compound Series | Derivative Example | IC50 |

| Spiro cyclohexane-1,2'-quinazolines | 11, 16, 18a, 23 | 0.0005-0.0089 nM |

| Quinazolinone-pyrimidine hybrids | 9e | 34.3 ± 3.3 µM |

| Quinazoline clubbed thiazoline | 7 | 1.12 nM |

| Substituted quinazolinone | 8 | 0.013 µM |

Data compiled from various studies on quinazoline-based DPP-4 inhibitors. semanticscholar.org

Antimicrobial Efficacy Investigations

The introduction of halogen substituents, such as chlorine and fluorine, into the quinazoline nucleus is a well-established strategy to enhance antimicrobial potency. openmedicinalchemistryjournal.comcymitquimica.com These atoms can modulate the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. cymitquimica.com

Quinazoline derivatives have been widely investigated for their antibacterial properties. openmedicinalchemistryjournal.com The presence of a fluorine atom, particularly in fluoroquinolone-related structures, is known to augment antibacterial activity. fluoromart.com Annulated fluoroquinazolines have demonstrated broad-spectrum biological activities, including antibacterial effects. openmedicinalchemistryjournal.com

The primary mechanism of action for many quinolone-based antibacterial agents involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the compounds induce breaks in the bacterial chromosome, ultimately leading to cell death. While specific studies on this compound are limited, the antibacterial potential of its derivatives can be inferred from related structures. For instance, research on 7-azetidinyl-6-fluoroquinolones shows that substitutions on the core structure significantly influence potency. nih.gov The 7-chloro and 4-aminoquinoline structure is also a key component in compounds with significant antibacterial action. fluoromart.com

Table 1: Antibacterial Activity of Selected Fluoroquinolone and Quinazoline Derivatives This table is representative of the antibacterial activity of related structural classes, as specific data for this compound derivatives is not extensively published.

| Compound Class | Target Organism(s) | Observed Activity/Mechanism | Reference(s) |

|---|---|---|---|

| 7-Azetidinyl-6-fluoroquinolones | Gram-positive and Gram-negative bacteria | Potent in vitro activity; C-8 fluorine substitution enhances potency. | nih.gov |

| Annulated Fluoroquinazolines | General bacteria | Reported to exhibit wide-ranging biological activities including antibacterial effects. | openmedicinalchemistryjournal.com |

| 7-Fluoroquinolone Derivatives | Gram-positive and Gram-negative bacteria | Potent antibacterial activities. | fluoromart.com |

The quinazoline scaffold is also a promising framework for the development of antifungal agents. openmedicinalchemistryjournal.com Research into related chloro- and fluoro-substituted heterocyclic compounds demonstrates notable antifungal efficacy. For example, a study of 7-chloroquinolin-4-yl arylhydrazone derivatives identified compounds with significant in vitro antifungal activity against a panel of eight oral fungi, including various Candida species. researchgate.netnih.gov In one study, a derivative featuring a fluorine atom on the arylhydrazone moiety showed the highest activity, with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL and a Minimum Fungicidal Concentration (MFC) of 50 μg/mL against C. glabrata. researchgate.net

Another study on 4-chlorobenzyl p-coumarate revealed strong fungicidal effects against 16 strains of Candida spp., with MIC values ranging from 3.9 μg/mL to 62.5 μg/mL. nih.gov The mechanism of action was suggested to involve disruption of the fungal plasma membrane. nih.gov These findings suggest that the chloro and fluoro substitutions on a heterocyclic core, such as in this compound, are favorable for antifungal activity.

Table 2: Antifungal Activity of Selected Chloro-Substituted Quinoline/Quinazoline Analogs

| Compound/Derivative | Fungal Strain(s) | MIC (μg/mL) | MFC (μg/mL) | Reference(s) |

|---|---|---|---|---|

| 7-chloro-4-(2-fluoro-phenylhydrazono)quinoline | Candida glabrata | 25 | 50 | researchgate.net |

| 4-Chlorobenzyl p-coumarate | Candida spp. | 3.9 - 62.5 | 3.9 - 62.5 | nih.gov |

| 7-chloroquinolin-4-yl arylhydrazones | Candida albicans, C. parapsilosis, etc. | >200 (for most derivatives) | >200 (for most derivatives) | researchgate.netnih.gov |

The therapeutic potential of quinazoline derivatives extends to antiviral applications. openmedicinalchemistryjournal.commdpi.com Specifically, fluoro-quinazolines have emerged as a class of compounds with significant antiviral properties. A recent study reported the synthesis of novel fluorine-substituted quinazolines that exhibited potent in vitro activity against human cytomegalovirus (HCMV), with EC₅₀ values as low as 0.6 μM. researchgate.net

Furthermore, research on structurally related 7-chloro-4-aminoquinoline derivatives has demonstrated their potential as broad-spectrum antiviral agents. nih.gov Certain compounds in this class were found to be active against both influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov This dual anti-infective capability highlights the promise of this structural motif in developing treatments for viral co-infections. nih.gov The combination of a quinazoline core with nucleoside analogues is another strategy that has been explored to generate novel antiviral agents. mdpi.com

Table 3: Antiviral Activity of Selected Quinazoline and Quinoline Derivatives

| Compound/Derivative Class | Virus | In Vitro Activity | Reference(s) |

|---|---|---|---|

| Fluoro-quinazolines | Human Cytomegalovirus (HCMV) | EC₅₀ down to 0.6 μM | researchgate.net |

| Artesunic acid–quinazoline hybrids | Human Cytomegalovirus (HCMV) | EC₅₀ down to 0.1 μM | researchgate.net |

| 7-Chloro-4-aminoquinoline derivatives | Influenza A Virus (IAV) | Pronounced anti-infectious effects | nih.gov |

| 7-Chloro-4-aminoquinoline derivatives | SARS-CoV-2 | Pronounced anti-infectious effects | nih.gov |

Multi-Target Directed Ligand (MTDL) Research

Complex, multifactorial diseases like Alzheimer's disease (AD) have spurred a shift from the traditional "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). mdpi.com MTDLs are single chemical entities designed to modulate multiple pathological targets simultaneously, which may offer a more effective therapeutic approach. mdpi.com The quinazoline scaffold is a key platform for designing such agents for neurodegenerative disorders. mdpi.comnih.govnih.gov

The pathology of Alzheimer's disease is complex, involving cholinergic deficits, the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (composed of hyperphosphorylated tau protein), metal ion dysregulation, and oxidative stress. mdpi.com Quinazoline-based MTDLs are being rationally designed to concurrently address several of these pathways.

A primary strategy involves the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Many quinazoline derivatives have been synthesized that show potent, low nanomolar inhibition of these enzymes. researchgate.net Beyond cholinesterase inhibition, these compounds are designed to prevent the aggregation of Aβ peptides, a key neurotoxic event in AD. nih.govresearchgate.net For example, certain quinazoline derivatives have demonstrated significant inhibition of both self-induced and AChE-induced Aβ aggregation in vitro. nih.govnih.gov

Additionally, many MTDLs based on the quinazoline framework possess antioxidant and neuroprotective properties. mdpi.comtandfonline.com They can protect neuronal cells from oxidative stress, for instance, by scavenging harmful free radicals or by chelating redox-active metal ions like copper that contribute to toxic reactive oxygen species generation. tandfonline.com In studies using neuronal cell lines, quinazolinone-based hybrids have been shown to protect cells from hydrogen peroxide-induced damage. tandfonline.com

Table 4: Multi-Target Activity of Representative Quinazoline Derivatives for Alzheimer's Disease

| Compound/Series | Target(s) | Key In Vitro Findings | Reference(s) |

|---|---|---|---|

| Quinazolinone-vanillin hybrids | AChE, BChE, Aβ aggregation, Oxidative Stress | AChE binding constant up to 2.4 x 10⁴ M⁻¹; neuroprotective against H₂O₂-induced stress. | tandfonline.com |

| Quinazoline derivatives (AV-series) | hAChE, hBACE-1, Aβ aggregation | Balanced, significant inhibition of hAChE and hBACE-1; prevented AChE- and self-induced Aβ aggregation. | nih.gov |

| Deoxyvasicinone derivatives | hAChE, hBChE, Aβ aggregation | IC₅₀ values in the low nanomolar range for cholinesterases; moderate to high inhibition of Aβ₁₋₄₂ self-aggregation. | researchgate.net |

| Quinazoline derivatives (AK-series) | hAChE, hBACE-1, Aβ aggregation | Significant inhibition of hAChE and hBACE-1; reduced Aβ and BACE-1 protein levels in ex-vivo analysis. | nih.govbohrium.com |

| Quinazolinone-hydrazine cyanoacetamide hybrids | AChE, BChE, Aβ aggregation, Oxidative Stress | Potent antioxidant activity; protective against Aβ₁₋₄₂-induced toxicity in glioblastoma cells. | nih.gov |

The rational design of MTDLs is a challenging task that relies on several core principles. A prominent strategy is the pharmacophore combination or hybridization approach. This involves linking two or more distinct pharmacophores, each known to have activity against a specific target, into a single molecule. tandfonline.comekb.eg For example, researchers have successfully created hybrids of a quinazolinone core (a known cholinesterase inhibitor) with moieties like vanillin (B372448) (antioxidant) or tacrine (B349632) (AChE inhibitor) to create novel MTDLs for AD. tandfonline.com

Another key principle is lead optimization . This strategy takes a known active compound and systematically modifies its structure to improve its activity profile against multiple targets. nih.govbohrium.com This was utilized in the development of a series of quinazoline derivatives where the lead molecule demonstrated balanced inhibition against both AChE and the β-secretase enzyme (BACE-1). nih.govbohrium.com

Computational methods, such as molecular docking, are integral to the design process. tandfonline.com These in silico tools allow researchers to predict how a designed molecule will bind to its intended targets. For instance, docking studies have helped design quinazoline derivatives that can simultaneously interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govtandfonline.com This dual-site binding is crucial for both inhibiting acetylcholine hydrolysis and preventing the enzyme's role in promoting Aβ aggregation. nih.gov The ultimate goal is to achieve a balanced activity profile toward the selected targets while maintaining favorable drug-like properties, such as the ability to cross the blood-brain barrier. nih.gov

Investigation of Immunomodulatory Properties (e.g., Toll-like Receptor Agonism)

The quinazoline scaffold is a core structure in numerous compounds that have been investigated for their immunomodulatory activities, particularly as agonists of Toll-like receptors (TLRs). TLRs are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses. nih.govfrontiersin.orgfrontiersin.org The activation of TLRs, such as TLR7 and TLR8, by small molecule agonists can lead to the production of various cytokines and chemokines, thereby modulating the immune response. nih.gov While direct in vitro studies on the immunomodulatory properties of this compound are not extensively documented in publicly available research, the known activity of structurally related quinazoline derivatives provides a strong basis for its potential as an immunomodulator.

Research into quinazoline-based compounds has revealed that specific substitutions on the quinazoline ring system are crucial for their agonistic activity on TLR7 and TLR8. nih.gov For instance, studies on 2,4-diaminoquinazolines have demonstrated that the nature of the substituent at the C-4 position significantly influences their potency as TLR7/8 agonists. nih.gov

A notable example of a quinazoline derivative with demonstrated immunomodulatory activity is N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine, which has been identified as a selective TLR7 agonist. researchgate.net In vitro studies have shown that this compound can induce the production of cytokines such as IL-6 and IL-8, indicating its ability to stimulate an immune response. researchgate.net The exploration of 2-(trifluoromethyl)quinolin-4-amine (B175998) and 2-(trifluoromethyl)quinazolin-4-amine scaffolds has further expanded the understanding of the structure-activity relationships for TLR7 agonism. researchgate.net These findings underscore the potential of the quinazoline core, and by extension this compound, to serve as a platform for the development of novel immunomodulatory agents.

The general mechanism of action for TLR7 and TLR8 agonists involves their binding to the receptors within the endosomal compartments of immune cells like dendritic cells and B cells. nih.gov This interaction initiates a signaling cascade that is dependent on the MyD88 adaptor protein, ultimately leading to the activation of the transcription factor NF-κβ and the subsequent production of inflammatory cytokines and type I interferons. nih.govfrontiersin.org TLR7 agonists are known to be particularly effective at inducing IFN-α, while TLR8 agonists tend to promote a pro-inflammatory cytokine profile including TNF-α and IL-12. nih.gov

The following table summarizes the in vitro immunomodulatory activity of selected quinazoline derivatives, highlighting their role as TLR agonists.

| Compound/Scaffold | Target | Observed In Vitro Activity | Reference |

| 2,4-diaminoquinazolines | TLR7/8 | Agonistic activity, with potency influenced by alkylamine substitution at C-4. | nih.gov |

| N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine | TLR7 | Selective agonist, induces IL-6 and IL-8 production. | researchgate.net |

| 2-(trifluoromethyl)quinazolin-4-amine derivatives | TLR7 | Potent and selective agonistic activity. | researchgate.net |

Table 1. In Vitro Immunomodulatory Activity of Selected Quinazoline Derivatives.

Computational Chemistry and Molecular Modeling Investigations of 4 Chloro 7 Fluoroquinazolin 6 Ol and Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used to forecast the binding mode of potential drugs to their protein targets, such as kinases and enzymes, and to estimate the strength of their interaction.

Docking studies on quinazoline-based compounds frequently target the ATP-binding site of protein kinases, which are critical regulators of cell signaling pathways often implicated in cancer. biorxiv.org For analogs of 4-Chloro-7-fluoroquinazolin-6-ol, the quinazoline (B50416) scaffold typically orients itself in the hinge region of the kinase domain. acs.org This positioning allows the molecule to mimic the binding of the native ATP ligand, thereby inhibiting the enzyme's activity.

For instance, studies on related 4-anilinoquinazoline (B1210976) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) show the quinazoline core acting at the catalytic site. biorxiv.org The N1 atom of the quinazoline ring commonly forms a key hydrogen bond with the backbone amide of a conserved methionine residue (e.g., Met793 in EGFR), anchoring the inhibitor in the ATP pocket. acs.org The aniline (B41778) portion of these molecules extends into a deeper hydrophobic pocket, allowing for further interactions that enhance binding affinity and selectivity. The specific substitution pattern on the quinazoline core, such as the chloro, fluoro, and hydroxyl groups on this compound, dictates the precise orientation and interactions with surrounding amino acid residues.

The binding of a ligand to its receptor is stabilized by a network of non-covalent interactions. Molecular docking simulations are instrumental in identifying these key interactions.

Hydrogen Bonding: As a primary anchoring interaction, hydrogen bonds are critical for the high-affinity binding of quinazoline inhibitors. The quinazoline core itself, particularly the N1 and N3 atoms, can act as hydrogen bond acceptors, while substituents like the 6-ol group on the target compound can serve as hydrogen bond donors. nih.gov Studies on similar compounds show a crucial hydrogen bond between the quinazoline N1 and the backbone NH of methionine in the hinge region of EGFR. acs.org

Hydrophobic Interactions: The aromatic rings of the quinazoline scaffold engage in hydrophobic interactions with nonpolar residues within the ATP binding site. The 7-fluoro substituent is known to enhance binding, potentially through favorable hydrophobic interactions with the kinase ATP pocket.

π-Stacking: The planar aromatic system of the quinazoline ring can participate in π-stacking interactions with aromatic residues like phenylalanine in the active site, further stabilizing the ligand-protein complex.

Table 1: Predicted Molecular Interactions of Quinazoline Analogs in Kinase Binding Pockets

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example: EGFR) | Reference |

|---|---|---|---|

| Hydrogen Bond | Quinazoline N1 Atom | Hinge Region (e.g., Met793) | acs.org |

| Hydrogen Bond | Substituents (e.g., -OH, -NH2) | Catalytic Residues (e.g., Thr790, Asp855) | acs.org |

| Hydrophobic Interaction | Quinazoline Ring System | Alanine, Valine, Leucine | |

| π-Stacking | Quinazoline Aromatic Rings | Phenylalanine, Tyrosine | nih.gov |

A key application of molecular docking is the estimation of binding affinity, often expressed as a scoring function that calculates the free energy of binding (ΔG) or a related score. These scores allow for the ranking of different compounds based on their predicted potency, helping to prioritize which molecules should be synthesized and tested experimentally. researchgate.net

Docking studies on fluoroquinazolinone derivatives against EGFR have yielded binding energy scores as favorable as -19.53 Kcal/mol. mdpi.com Similarly, novel lapatinib (B449) derivatives, which share the quinazoline scaffold, have demonstrated predicted high affinity for the ATP-binding regions of EGFR and HER2, which was later confirmed by in vitro assays showing IC₅₀ values in the nanomolar range. nih.gov These computational predictions correlate well with experimental data, demonstrating the utility of docking in identifying potent inhibitors. nih.gov

Table 2: Biological Activity and Docking Scores of Selected Quinazoline-Based Kinase Inhibitors

| Compound/Analog | Target Kinase | Activity (IC₅₀) | Docking/Binding Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Fluoroquinazolinone Derivative 6 | EGFR | 0.35 µM | -19.53 | mdpi.com |

| Lapatinib Derivative 6j | EGFR | 1.8 nM | - | nih.gov |

| Lapatinib Derivative 6j | HER2 | 87.8 nM | - | nih.gov |

| Gefitinib (B1684475) Analog | MDA-MBA-231 (Cell line) | 0.38 µM | - | mdpi.com |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.gov This approach provides deeper insights into the stability of the complex, conformational changes, and the role of solvent molecules.

MD simulations are used to assess the stability of the binding pose predicted by docking. By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it shifts or dissociates. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests a stable binding mode. frontiersin.org

Furthermore, these simulations can reveal subtle conformational changes in the protein upon ligand binding. nih.govnih.gov The binding of an inhibitor can induce adjustments in the active site loops or even larger domain movements, which are critical for the mechanism of inhibition. nih.gov For example, MD simulations can show how the protein adapts to accommodate the ligand, optimizing the interaction network and leading to a more tightly bound and stable complex. researchgate.net

The environment of the protein's active site is not a vacuum; it is filled with water molecules that can play a crucial role in mediating ligand-protein interactions. MD simulations explicitly model the solvent, allowing for the analysis of its effects. google.com Water molecules can form bridging hydrogen bonds between the ligand and the protein, contributing to binding affinity. acs.org The analysis of the solvent-accessible surface area (SASA) can indicate how the ligand's binding affects the protein's exposure to the solvent. frontiersin.org

In Silico Pharmacokinetic and Pharmacodynamic Predictions

The progression of a chemical entity from a promising hit to a viable drug candidate is a complex process, where early assessment of its pharmacokinetic and pharmacodynamic profiles can significantly reduce attrition rates in later developmental stages. danaher.comscienceopen.com Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, guiding the rational design and optimization of new chemical entities. biointerfaceresearch.compreprints.org For this compound and its analogs, these predictive models are instrumental in shaping research design, optimizing lead compounds, and forecasting their potential as therapeutic agents. danaher.comacs.org

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles Relevant to Research Design

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to drug discovery, as it determines the bioavailability and residence time of a drug in the body. danaher.com In silico ADME predictions for quinazoline derivatives are frequently employed to filter large compound libraries and prioritize candidates for synthesis and further testing. frontiersin.orgnih.gov These computational models analyze various physicochemical descriptors to forecast a compound's behavior. biointerfaceresearch.comunimma.ac.id

For instance, studies on quinazoline analogs often involve the calculation of properties governed by Lipinski's "Rule of Five," which provides a framework for assessing a compound's potential for oral bioavailability. unimma.ac.id These parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors. nih.gov Computational tools can predict these properties with a high degree of accuracy, allowing researchers to identify compounds with favorable ADME profiles early in the design phase. acs.orgunimma.ac.id

A hypothetical in silico ADME prediction for this compound and a set of its analogs might yield data similar to that presented in the interactive table below. Such data is crucial for guiding the structural modifications necessary to improve the pharmacokinetic properties of a lead compound.

Computational Assessment of Blood-Brain Barrier (BBB) Permeability for CNS-Related Applications

For compounds being investigated for their potential in treating central nervous system (CNS) disorders, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances, and predicting a compound's ability to permeate it is a key challenge in CNS drug discovery. nih.govnih.gov

In silico models for BBB permeability assessment typically rely on a combination of physicochemical properties and structural features. nih.govnih.gov Key descriptors include molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of rotatable bonds. nih.govnih.gov Generally, compounds with lower molecular weight, moderate lipophilicity, and a smaller polar surface area are more likely to cross the BBB. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are often developed to correlate these molecular descriptors with experimentally determined BBB permeability data, enabling the prediction of BBB penetration for novel compounds. nih.govnih.gov For this compound and its analogs, these models can help to identify candidates with a higher probability of reaching their CNS targets.

The following interactive table provides a hypothetical example of a computational BBB permeability assessment for a series of quinazoline derivatives.

In Silico Forecasting of Drug-Likeness and Potential Toxicological Properties for Lead Optimization

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a compound is, which helps to predict whether it will be a successful drug. nih.gov This assessment is often based on a combination of physicochemical properties and structural features that are frequently observed in existing drugs. nih.gov In silico filters for drug-likeness are routinely applied during the lead optimization process to guide the selection of compounds with a higher probability of success. danaher.comacs.org

In addition to drug-likeness, the early prediction of potential toxicological properties is crucial for minimizing the risk of late-stage failures in drug development. danaher.com Computational models can forecast a range of toxicological endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity, by identifying structural alerts or by using QSAR models trained on large toxicological datasets. nih.gov

For this compound and its analogs, these in silico predictions can help to prioritize compounds with favorable drug-like properties and a low risk of toxicity, thereby streamlining the lead optimization process. acs.orgnih.gov

The table below presents a hypothetical in silico drug-likeness and toxicity forecast for a selection of quinazoline derivatives.

De Novo Drug Design Approaches Utilizing the Quinazoline Scaffold

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. scispace.comcmu.edu This approach is particularly valuable when existing chemical space has been extensively explored or when novel scaffolds are sought to overcome issues such as resistance or off-target effects. scispace.com The quinazoline scaffold, with its proven therapeutic potential across a range of diseases, serves as an excellent starting point for de novo design. researchgate.netderpharmachemica.comresearchgate.net

Computational methods in de novo design can be broadly categorized into two main approaches: ligand-based and structure-based design. Ligand-based methods utilize information from known active compounds to generate new molecules with similar properties, while structure-based methods use the three-dimensional structure of the target protein to design complementary ligands. acs.org

In the context of the quinazoline scaffold, de novo design algorithms can be used to explore novel substitution patterns and ring systems, leading to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. koreascience.kracs.org These algorithms can generate vast virtual libraries of quinazoline derivatives, which can then be filtered and prioritized using the in silico methods described in the previous sections. frontiersin.orgnih.gov This iterative cycle of design, prediction, and optimization is a powerful engine for the discovery of new drug candidates. frontiersin.orgscispace.com

Emerging Research Directions and Future Perspectives for 4 Chloro 7 Fluoroquinazolin 6 Ol in Academic Studies

Identification and Validation of Novel Biological Targets for Quinazoline (B50416) Derivatives

The quinazoline scaffold is a foundational structure in the development of therapeutic agents, demonstrating significant biological activity across a range of diseases, including cancer. ekb.eg While historically recognized for their interaction with established targets, ongoing research is focused on identifying and validating novel biological targets for quinazoline derivatives. This exploration is critical for expanding their therapeutic potential and understanding their mechanisms of action.

Quinazoline derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes. mdpi.com Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and B-Raf proto-oncogene, serine/threonine kinase (BRAF). ekb.egmdpi.com The structural versatility of the quinazoline core allows for modifications that can be tailored to inhibit specific kinases or even multiple targets simultaneously. ekb.egnih.gov

Recent research has expanded the scope of potential targets beyond protein kinases. For instance, some quinazoline derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), breast cancer resistance protein (BCRP), and poly-(ADP-ribose)-polymerase (PARP), all of which are important in cancer chemotherapy. nih.gov Furthermore, studies have explored their role in modulating microtubule dynamics, a key process in cell division. nih.gov

The identification of these novel targets often begins with high-throughput screening (HTS) of compound libraries against various cell lines or specific proteins. acs.orgrjptonline.org Hits from these screens are then subjected to further validation through a series of biochemical and cellular assays to confirm their activity and elucidate their mechanism of action. Computational methods, such as molecular docking, play a crucial role in predicting potential binding interactions and guiding the design of more potent and selective derivatives. tandfonline.com

The validation process is a multi-step endeavor that includes:

In vitro enzyme inhibition assays: To quantify the inhibitory potency of the compound against the purified target protein.

Cell-based assays: To assess the compound's effect on cellular pathways and functions related to the target.

Target engagement studies: To confirm that the compound interacts with the intended target within a cellular context.

Structure-Activity Relationship (SAR) studies: To understand how chemical modifications to the quinazoline scaffold affect its biological activity. nih.gov

Through these rigorous identification and validation processes, the scientific community continues to uncover new therapeutic opportunities for quinazoline derivatives, including the specifically substituted 4-Chloro-7-fluoroquinazolin-6-ol.

Advanced Strategies for Developing Multi-Target Directed Therapies Based on the Compound

The development of multi-target directed ligands (MTDLs) has emerged as a promising strategy in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. ekb.egmdpi.com The quinazoline scaffold is well-suited for the design of MTDLs due to its ability to be functionalized at multiple positions, allowing for the incorporation of pharmacophores that can interact with different biological targets. nih.govekb.eg

The rationale behind multi-target therapies is to address the multifaceted nature of diseases by simultaneously modulating several key pathways. This approach can lead to enhanced efficacy, reduced potential for drug resistance, and potentially a better side-effect profile compared to single-target agents or combination therapies. nih.gov

Several strategies are being employed to develop quinazoline-based MTDLs:

Molecular Hybridization: This involves combining two or more distinct pharmacophores into a single molecule. For example, quinazoline moieties have been hybridized with other heterocyclic systems like 1,3,4-oxadiazole-2-thione and 1,2,3-triazoles to create dual or multi-target inhibitors. rsc.orgnih.gov

Scaffold Hopping and Decoration: This strategy involves modifying the core quinazoline structure or its substituents to interact with additional targets. The inherent bulk tolerance at certain positions of the quinazoline ring facilitates such modifications. nih.gov

Fragment-Based Drug Discovery: This approach uses small molecular fragments that bind to different sites on one or more target proteins and then links them together to create a more potent and selective MTDL.

Examples of multi-target quinazoline derivatives that have been developed include dual inhibitors of EGFR and VEGFR-2, EGFR and HER-2, and even triple inhibitors of EGFR, VEGFR-2, and Topo II. ekb.egrsc.orgnih.gov These compounds have shown significant potential in preclinical studies, demonstrating the viability of the MTDL approach. For instance, certain quinazoline-1,2,3-triazole hybrids have displayed potent anticancer activity by inhibiting EGFR, VEGFR-2, and Topo II. nih.gov

The design of these MTDLs is heavily reliant on computational modeling and a deep understanding of the structure-activity relationships of the quinazoline scaffold. Molecular docking studies are instrumental in predicting how these hybrid molecules will bind to their respective targets and guide the synthetic chemistry efforts. rsc.orgnih.gov

Development and Application of Novel and Sustainable Synthetic Methodologies

The synthesis of quinazoline derivatives has been a subject of intense research, leading to the development of numerous classical and modern synthetic methods. mdpi.com In recent years, there has been a significant shift towards the development of novel and sustainable synthetic methodologies that are more environmentally friendly and efficient. mdpi.comjnanoworld.combenthamdirect.com

Traditional methods for synthesizing the quinazoline core often require harsh reaction conditions, multi-step procedures, and the use of hazardous reagents, leading to considerable waste generation. mdpi.com To address these limitations, researchers have been exploring greener alternatives.

Key areas of innovation in the sustainable synthesis of quinazolines include:

Catalysis: The use of transition metal catalysts, particularly those based on earth-abundant metals like copper, iron, and ruthenium, has revolutionized quinazoline synthesis. mdpi.combenthamdirect.comacs.org These catalysts enable more efficient and selective reactions under milder conditions. Nanoparticle-based catalysts are also gaining attention due to their high surface area, reusability, and enhanced catalytic activity. jnanoworld.com

Green Solvents and Conditions: Efforts are being made to replace conventional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. jnanoworld.comopenmedicinalchemistryjournal.com Microwave-assisted synthesis and visible light-driven photocatalysis are also being employed to accelerate reactions and reduce energy consumption. mdpi.comopenmedicinalchemistryjournal.comekb.eg

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. jnanoworld.comrsc.org

Acceptorless Dehydrogenative Coupling (ADC): This eco-friendly approach utilizes alcohols as starting materials and generates water and hydrogen gas as the only byproducts, avoiding the need for stoichiometric oxidants. acs.orgnih.gov

For instance, a sustainable method for synthesizing 2,4-disubstituted quinazolines involves the ruthenium-catalyzed dehydrogenative coupling of secondary and primary alcohols. acs.org Another green approach utilizes curcumin-sensitized titanium dioxide as a photocatalyst for the one-pot, three-component synthesis of quinazoline derivatives under visible light. mdpi.com

These novel and sustainable synthetic methodologies are not only crucial for reducing the environmental impact of chemical synthesis but also for providing efficient access to a diverse range of functionalized quinazoline derivatives, including this compound, for further biological evaluation.

Integration of Combinatorial Chemistry and High-Throughput Screening in Compound Discovery

The integration of combinatorial chemistry and high-throughput screening (HTS) has become a powerful engine for modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds. acs.orgresearchgate.net This approach is particularly well-suited for exploring the chemical space around privileged scaffolds like quinazoline.

Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of different but structurally related molecules. researchgate.net For the quinazoline scaffold, this can be achieved through various synthetic strategies, including solid-phase synthesis, where one of the reactants is attached to a solid support, facilitating purification and automation. acs.org For example, a three-component Niementowski quinazoline synthesis has been used to generate a virtual library of 94 million products. researchgate.net

Once these libraries are synthesized, HTS is employed to rapidly screen them for biological activity against a specific target or in a cellular assay. acs.org HTS platforms can test thousands of compounds per day, quickly identifying "hits" that can be further optimized into lead compounds.

The process typically involves:

Library Design: Designing a combinatorial library with a focus on structural diversity and drug-like properties.

Synthesis: Synthesizing the library of compounds using efficient and reliable chemical reactions.

HTS Assay: Screening the library in a high-throughput format to identify active compounds. For example, a screen of 150,000 compounds was used to identify novel inhibitors of a fungal group II intron, with quinazolines emerging as a potent scaffold. acs.org

Hit Confirmation and Validation: Confirming the activity of the initial hits and ruling out false positives.

Hit-to-Lead Optimization: Modifying the structure of the most promising hits to improve their potency, selectivity, and pharmacokinetic properties.

The combination of combinatorial chemistry and HTS has been successfully applied to the discovery of novel quinazoline derivatives with a wide range of biological activities. acs.orgresearchgate.net For example, HTS has been used to screen for new 6-substituted-5,6-dihydrobenzo mdpi.comjnanoworld.comimidazo[1,2-c]quinazoline derivatives with anticancer activity. rjptonline.org This integrated approach significantly accelerates the early stages of drug discovery and increases the probability of finding novel therapeutic agents based on the this compound scaffold.

Design and Synthesis of Chemical Biology Probes for Target Identification and Validation

Chemical biology probes are essential tools for elucidating the biological functions of proteins and validating them as potential drug targets. scispace.comnih.gov These probes are small molecules, often derived from a bioactive scaffold like quinazoline, that are designed to interact with a specific target protein and can be used to study its activity in a complex biological system. scispace.comacs.orgnih.gov

The design of a chemical probe typically involves incorporating a reporter tag or a reactive group onto a known inhibitor scaffold. Key types of chemical probes include: